molecular formula C14H21FN2O2 B1419298 tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate CAS No. 1035818-89-3

tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate

Cat. No.: B1419298
CAS No.: 1035818-89-3
M. Wt: 268.33 g/mol
InChI Key: RPMXTRFQCUSGND-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate is a useful research compound. Its molecular formula is C14H21FN2O2 and its molecular weight is 268.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

tert-Butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific reactions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s stability and reactivity in biochemical environments .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell growth and apoptosis, thereby affecting cell proliferation and survival. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell survival. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may inhibit enzymes involved in the breakdown of specific metabolites, leading to their accumulation. Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are critical for its activity. It can be transported by specific transporters or binding proteins, influencing its localization and accumulation. The compound’s distribution can affect its efficacy and toxicity, as it may accumulate in specific tissues or cellular compartments .

Subcellular Localization

This compound: exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can impact energy production and metabolic activity. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O2/c1-9-7-10(5-6-11(9)15)12(16)8-17-13(18)19-14(2,3)4/h5-7,12H,8,16H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMXTRFQCUSGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CNC(=O)OC(C)(C)C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801152399
Record name 1,1-Dimethylethyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035818-89-3
Record name 1,1-Dimethylethyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035818-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801152399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.